molecular formula C19H16ClN3OS B11109262 (2Z)-2-({2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}methylidene)hydrazinecarbothioamide

(2Z)-2-({2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}methylidene)hydrazinecarbothioamide

Cat. No.: B11109262
M. Wt: 369.9 g/mol
InChI Key: FDESLNIKQJPPOE-JJFYIABZSA-N
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Description

2-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of aromatic rings, a hydrazinecarbothioamide group, and a chlorobenzyl moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chlorobenzyl ether: This involves the reaction of 2-chlorobenzyl chloride with a suitable phenol derivative under basic conditions to form the chlorobenzyl ether.

    Condensation with naphthaldehyde: The chlorobenzyl ether is then condensed with 1-naphthaldehyde in the presence of a base to form the intermediate compound.

    Hydrazinecarbothioamide formation: The final step involves the reaction of the intermediate with thiosemicarbazide under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2, SOCl2), sulfonating agents (SO3, H2SO4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with DNA: Binding to DNA and affecting gene expression and replication.

    Modulating signaling pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE
  • 2-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE
  • 2-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE

Uniqueness

The uniqueness of 2-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H16ClN3OS

Molecular Weight

369.9 g/mol

IUPAC Name

[(Z)-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]methylideneamino]thiourea

InChI

InChI=1S/C19H16ClN3OS/c20-17-8-4-2-6-14(17)12-24-18-10-9-13-5-1-3-7-15(13)16(18)11-22-23-19(21)25/h1-11H,12H2,(H3,21,23,25)/b22-11-

InChI Key

FDESLNIKQJPPOE-JJFYIABZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=S)N)OCC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=S)N)OCC3=CC=CC=C3Cl

Origin of Product

United States

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